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In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have established

themselves as a versatile and highly effective class of ligands. Among these, IPr (1,3-bis(2,6-

diisopropylphenyl)imidazol-2-ylidene) has become a benchmark due to its robust performance

across a wide array of catalytic transformations.[1] A sterically enhanced counterpart, IPr* (1,3-

bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene), was developed to further

improve catalytic activity, particularly in challenging coupling reactions.[2][3] This guide

provides an objective comparison of the performance of IPr and IPr* ligands in catalysis,

supported by experimental data, detailed methodologies, and visual diagrams to aid

researchers in catalyst selection and optimization.

Steric and Electronic Properties: A Tale of Two
Ligands
The primary distinction between IPr and IPr* lies in their steric bulk. The IPr* ligand features

bulky diphenylmethyl groups on the N-aryl substituents, which significantly increases the steric

hindrance around the metal center compared to the isopropyl groups of IPr.[2] This increased

bulk can have a profound impact on the catalytic cycle. A larger ligand can promote the

reductive elimination step and stabilize the active low-coordinate metal species, thereby

preventing catalyst decomposition.[3] However, excessive bulk can also hinder the oxidative

addition step by impeding the approach of substrates to the metal center.[3]
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A quantitative measure of steric bulk is the percent buried volume (%Vbur), which represents

the percentage of the space around the metal center occupied by the ligand. While specific

values vary depending on the metal and the calculation method, IPr* consistently exhibits a

significantly larger %Vbur than IPr. For instance, in copper(I) chloride complexes, the %Vbur for

[Cu(IPr)Cl] is 48.5%, whereas for [Cu(IPr*)Cl] it is 52.1%.[4]

Electronically, both IPr and IPr* are strong σ-donors, a characteristic feature of NHC ligands

that contributes to the stabilization of the metal center and facilitates oxidative addition.[5]

Performance in Palladium-Catalyzed Cross-
Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. The following

sections present a comparative analysis of IPr and IPr* in two of the most widely used

palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-

Hartwig amination.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The

performance of palladium catalysts bearing IPr and a derivative of IPr, IPrOMe, in the coupling

of various aryl halides with arylboronic acids is summarized in the table below. The data is

extracted from studies conducted under similar conditions to allow for a meaningful

comparison.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/publication/255787580_Carbon-Sulfur_Bond_Formation_Catalyzed_by_PdIPrOMecinCl_cin_cinnamyl
https://pubs.acs.org/doi/abs/10.1021/ja412565c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entr
y

Aryl
Halid
e

Aryl
boro
nic
Acid

Liga
nd

Catal
yst
Load
ing
(mol
%)

Base
Solv
ent

Tem
p
(°C)

Time
(h)

Yield
(%)

Refer
ence

1

4-

Chlor

otolue

ne

Phen

ylboro

nic

acid

IPr 1
K₂CO

₃

Dioxa

ne
80 12 95 [6]

2

4-

Chlor

otolue

ne

Phen

ylboro

nic

acid

IPrO

Me
1 KOH

Dioxa

ne
110 12 98 [2]

3

2-

Chlor

otolue

ne

2-

Methy

lphen

ylboro

nic

acid

IPr 2
K₃PO

₄

Tolue

ne
100 24 85 [7]

4

2-

Chlor

otolue

ne

2-

Methy

lphen

ylboro

nic

acid

IPrO

Me
2 KOH

Dioxa

ne
110 12 92 [2]

5

2-

Chlor

o-6-

methy

lpyridi

ne

Phen

ylboro

nic

acid

IPr 1.5
K₃PO

₄

Dioxa

ne
100 18 88 [8]

6 2-

Chlor

Phen

ylboro

IPr*O

Me

1.5 KOH Dioxa

ne

110 12 94 [2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/publication/286480093_Comparison_of_the_catalytic_activity_for_the_Suzuki-Miyaura_reaction_of_e_5_-CpPdIPrCl_with_e_3_-cinnamylPdIPrCl_and_e_3_-1-_t-_Bu-indenylPdIPrCl
https://pubs.acs.org/doi/10.1021/om500026s
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b00749
https://pubs.acs.org/doi/10.1021/om500026s
https://www.mdpi.com/2073-4344/15/8/738
https://pubs.acs.org/doi/10.1021/om500026s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


o-6-

methy

lpyridi

ne

nic

acid

The data suggests that the more sterically demanding IPr*OMe ligand generally leads to higher

yields, particularly with more challenging, sterically hindered substrates (entries 3 & 4) and

heteroaryl chlorides (entries 5 & 6). This enhanced reactivity can be attributed to the promotion

of the reductive elimination step by the bulky ligand.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of

arylamines. The following table compares the performance of IPr and IPr*-based palladium

catalysts in the coupling of aryl chlorides with various amines.
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In the Buchwald-Hartwig amination, the IPr* and IPr*OMe ligands demonstrate a significant

advantage over IPr. The use of the bulkier ligands allows for lower catalyst loadings, shorter

reaction times, and milder reaction temperatures, while still achieving excellent yields, even

with challenging substrates.[2][10]

Performance in Nickel-Catalyzed Cross-Coupling
Reactions
While palladium catalysis is prevalent, nickel catalysts offer a more cost-effective and

sometimes complementary reactivity. The sterically demanding nature of IPr* has also been

shown to be beneficial in nickel-catalyzed reactions. For instance, in the nickel-catalyzed

carboxylation of organoboron reagents with CO₂, the use of a [Ni(IPr*)(allyl)Cl] complex

showed dramatically higher reactivity compared to the analogous complex with the smaller IPr

ligand.[3]

Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below

are representative protocols for the synthesis of a key palladium precatalyst and for conducting

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of [Pd(IPr*OMe)(cinnamyl)Cl]
This procedure is adapted from the literature.[2]

Materials:

IPr*OMe·HCl (1.0 equiv)

Potassium tert-butoxide (KOtBu) (1.1 equiv)

[Pd(cinnamyl)(μ-Cl)]₂ (0.5 equiv)

Anhydrous Tetrahydrofuran (THF)

Dichloromethane (CH₂Cl₂)
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Celite

Silica gel

Procedure:

In a glovebox, a round-bottomed flask equipped with a magnetic stir bar is charged with

IPrOMe·HCl and KOt*Bu.

Anhydrous THF is added, and the reaction mixture is stirred at room temperature for 4 hours.

[Pd(cinnamyl)(μ-Cl)]₂ is then added to the mixture.

The reaction mixture is stirred overnight at room temperature.

Outside the glovebox, the THF is removed under reduced pressure.

The crude product is dissolved in a minimal amount of CH₂Cl₂.

The solution is filtered through a pad of silica gel covered with Celite, eluting with CH₂Cl₂.

The solvent is evaporated to yield the [Pd(IPr*OMe)(cinnamyl)Cl] complex.

General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization for specific substrates.[2]

Materials:

Aryl halide (1.0 equiv)

Arylboronic acid (2.0 equiv)

[Pd(IPr*OMe)(cinnamyl)Cl] (1-2 mol%)

Potassium hydroxide (KOH) (3.0 equiv)

1,4-Dioxane
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Procedure:

To a reaction vial, add the aryl halide, arylboronic acid, [Pd(IPr*OMe)(cinnamyl)Cl], and

KOH.

Add 1,4-dioxane to the vial.

Seal the vial and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or LC-

MS to determine the conversion and yield.

For product isolation, the reaction mixture is typically diluted with an organic solvent, washed

with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated

under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.[2]

Materials:

Aryl chloride (1.0 equiv)

Amine (1.1 equiv)

[Pd(IPr*OMe)(cinnamyl)Cl] (1-2 mol%)

Potassium tert-amylate (KOtAm) (1.1 equiv)

1,4-Dioxane

Procedure:

To a reaction vial, add the aryl chloride, amine, [Pd(IPrOMe)(cinnamyl)Cl], and KOt*Am.

Add 1,4-dioxane to the vial.

Seal the vial and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
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After cooling to room temperature, the reaction can be worked up and purified as described

in the Suzuki-Miyaura protocol.

Visualizing the Catalytic Landscape
To better understand the concepts discussed, the following diagrams illustrate the structural

differences between the ligands, a typical experimental workflow, and the catalytic cycles for

the Suzuki-Miyaura and Buchwald-Hartwig reactions.

IPr Ligand

IPr* Ligand

IPr
(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

IPr
(1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene)

Click to download full resolution via product page

Figure 1. Structural comparison of IPr and IPr ligands.
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Figure 2. A typical experimental workflow for a cross-coupling reaction.
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Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
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Figure 4. Simplified catalytic cycle for the Buchwald-Hartwig amination.
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Conclusion
The comparative analysis of IPr and IPr* ligands reveals that the increased steric bulk of IPr*

and its derivatives often translates into superior catalytic performance, particularly in

challenging cross-coupling reactions. The use of these bulkier ligands can lead to higher yields,

lower catalyst loadings, and milder reaction conditions. While IPr remains a highly effective and

widely used ligand, for reactions involving sterically hindered substrates or for optimizing

reaction efficiency, the more sterically demanding IPr* ligands represent a powerful alternative.

The choice of ligand will ultimately depend on the specific substrates and desired reaction

outcomes, and this guide provides the foundational data and protocols to make an informed

decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Carbon-Sulfur Bond Formation Catalyzed by [Pd(IPr*OMe)(cin)Cl] (cin = cinnamyl)
[organic-chemistry.org]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. pubs.acs.org [pubs.acs.org]

6. researchgate.net [researchgate.net]

7. pubs.acs.org [pubs.acs.org]

8. mdpi.com [mdpi.com]

9. benchchem.com [benchchem.com]

10. researchgate.net [researchgate.net]

11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b044989?utm_src=pdf-custom-synthesis
https://www.organic-chemistry.org/abstracts/lit4/166.shtm
https://www.organic-chemistry.org/abstracts/lit4/166.shtm
https://pubs.acs.org/doi/10.1021/om500026s
https://pubs.acs.org/doi/abs/10.1021/om500026s
https://www.researchgate.net/publication/255787580_Carbon-Sulfur_Bond_Formation_Catalyzed_by_PdIPrOMecinCl_cin_cinnamyl
https://pubs.acs.org/doi/abs/10.1021/ja412565c
https://www.researchgate.net/publication/286480093_Comparison_of_the_catalytic_activity_for_the_Suzuki-Miyaura_reaction_of_e_5_-CpPdIPrCl_with_e_3_-cinnamylPdIPrCl_and_e_3_-1-_t-_Bu-indenylPdIPrCl
https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b00749
https://www.mdpi.com/2073-4344/15/8/738
https://www.benchchem.com/pdf/Comparative_analysis_of_palladium_catalysts_for_Buchwald_Hartwig_amination.pdf
https://www.researchgate.net/publication/263244858_An_efficient_palladium-NHC_NHCN-heterocyclic_carbene_and_aryl_amination_pre-catalyst_PdIPrcinnamylCl
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to IPr and IPr* Ligands in
Catalysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044989#comparative-study-of-ipr-and-ipr-ligands-in-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b044989#comparative-study-of-ipr-and-ipr-ligands-in-catalysis
https://www.benchchem.com/product/b044989#comparative-study-of-ipr-and-ipr-ligands-in-catalysis
https://www.benchchem.com/product/b044989#comparative-study-of-ipr-and-ipr-ligands-in-catalysis
https://www.benchchem.com/product/b044989#comparative-study-of-ipr-and-ipr-ligands-in-catalysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

